Dibutylmagnesium: A Technical Guide for Researchers
Dibutylmagnesium: A Technical Guide for Researchers
CAS Number: 1191-47-5
This technical guide provides an in-depth overview of dibutylmagnesium, a highly reactive organometallic compound with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, safe handling, and key applications with detailed experimental protocols.
Core Properties and Specifications
Dibutylmagnesium is a powerful Grignard reagent, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. Pure dibutylmagnesium is a waxy, white solid, though it is most commonly supplied and used as a solution in an inert solvent, typically heptane.[1][2] It is characterized by its high reactivity, particularly towards air and water.
Physicochemical Data
A summary of the key quantitative properties of dibutylmagnesium is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1191-47-5 | [1] |
| Molecular Formula | C₈H₁₈Mg | [1] |
| Molecular Weight | 138.53 g/mol | [1] |
| Appearance | Waxy white solid (pure); Colorless to yellowish solution | [1][2] |
| Density | 0.713 g/mL at 25 °C | [2] |
| Melting Point | -12 °C | [2] |
| Boiling Point | Decomposes | [2] |
| Solubility | Reacts violently with water | [2] |
Synthesis of Dibutylmagnesium
Dibutylmagnesium can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of a Grignard reagent with an organolithium compound. The following protocol is adapted from a patented procedure.[1]
Experimental Protocol: Synthesis from sec-Butylmagnesium Chloride and n-Butyllithium
Objective: To synthesize dibutylmagnesium from sec-butylmagnesium chloride and n-butyllithium.
Materials:
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Magnesium powder
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2-Chlorobutane
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n-Butyllithium (in hexane)
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Anhydrous diethyl ether or n-hexane
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Iodine (as initiator)
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Nitrogen or Argon gas (for inert atmosphere)
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Standard Schlenk line glassware
Procedure:
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Preparation of sec-Butylmagnesium Chloride (Grignard Reagent):
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Under a nitrogen atmosphere, a flame-dried flask equipped with a reflux condenser and a dropping funnel is charged with magnesium powder.
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A small crystal of iodine is added as an initiator.
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A solution of 2-chlorobutane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating.
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Once the reaction has started (indicated by a color change and gentle refluxing), the remaining 2-chlorobutane solution is added at a rate that maintains a steady reflux.
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After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.
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-
Reaction with n-Butyllithium:
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The freshly prepared sec-butylmagnesium chloride solution is cooled in an ice bath.
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A solution of n-butyllithium in hexane is added dropwise to the cooled Grignard reagent solution with vigorous stirring.
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During the addition, a precipitate of lithium chloride will form.
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The reaction mixture is stirred for an additional 1-2 hours at room temperature.
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-
Work-up and Isolation:
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The reaction mixture is allowed to stand to allow the lithium chloride to settle.
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The supernatant solution of dibutylmagnesium is carefully transferred to a clean, dry Schlenk flask via cannula.
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The solvent can be partially removed under reduced pressure to concentrate the dibutylmagnesium solution. The concentration of the solution should be determined by titration.
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Diagram of Synthesis Workflow:
Applications in Organic Synthesis
Dibutylmagnesium is a versatile reagent in organic synthesis, primarily used as a strong, non-pyrophoric base and as a precursor for other organomagnesium compounds.
Deprotection of Benzyl Thioethers
Dibutylmagnesium, in the presence of a catalytic amount of titanocene dichloride (Cp₂TiCl₂), serves as an effective reagent for the deprotection of benzyl thioethers to the corresponding thiols.[3] This method is valued for its mild reaction conditions.
Experimental Protocol: Debenzylation of a Benzyl Thioether
Objective: To deprotect a benzyl thioether to the corresponding thiol using dibutylmagnesium and titanocene dichloride.
Materials:
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Benzyl thioether substrate
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Dibutylmagnesium solution (e.g., 1.0 M in heptane)
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Titanocene dichloride (Cp₂TiCl₂)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
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Reaction Setup:
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Under a nitrogen atmosphere, the benzyl thioether substrate and a catalytic amount of titanocene dichloride (typically 5-10 mol%) are dissolved in anhydrous THF in a flame-dried flask.
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The solution is cooled to 0 °C in an ice bath.
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-
Reagent Addition:
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Dibutylmagnesium solution is added dropwise to the stirred solution at 0 °C. The amount of dibutylmagnesium required is typically in slight excess (e.g., 1.1-1.5 equivalents) relative to the substrate.
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The reaction mixture is allowed to warm to room temperature and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS), typically ranging from 1 to 4 hours.
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-
Quenching and Work-up:
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The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
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-
Purification:
-
The crude thiol product is purified by flash column chromatography on silica gel.
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Asymmetric Ring-Opening of Aziridines
Dibutylmagnesium can be used to generate a chiral magnesium catalyst in situ for the enantioselective ring-opening of meso-aziridines with nucleophiles such as substituted tetrazoles.[4] This reaction is a powerful method for the synthesis of enantioenriched nitrogen-containing compounds.
Experimental Protocol: Asymmetric Ring-Opening of a meso-Aziridine
Objective: To perform an enantioselective ring-opening of a meso-aziridine with a substituted tetrazole using a dibutylmagnesium-derived catalyst.
Materials:
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meso-Aziridine substrate
-
Substituted tetrazole
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Dibutylmagnesium solution
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Chiral ligand (e.g., a derivative of (R)-BINOL)
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Anhydrous solvent (e.g., toluene or THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
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Catalyst Formation:
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In a flame-dried Schlenk flask under a nitrogen atmosphere, the chiral ligand is dissolved in the anhydrous solvent.
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Dibutylmagnesium solution is added dropwise, and the mixture is stirred at room temperature for approximately 30 minutes to form the active chiral magnesium catalyst.
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-
Reaction:
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The meso-aziridine substrate is added to the catalyst solution, followed by the substituted tetrazole.
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The reaction mixture is stirred at a specified temperature (which may vary depending on the substrate and ligand) until the reaction is complete, as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
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The enantioenriched product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
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Safe Handling and Storage
Dibutylmagnesium is a pyrophoric reagent that reacts violently with water and can ignite spontaneously on contact with air.[5] Strict adherence to safety protocols is essential.
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Inert Atmosphere: All manipulations of dibutylmagnesium must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
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Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields or goggles, and compatible chemical-resistant gloves are mandatory. A face shield may be necessary for larger-scale operations.
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Storage: Store in a cool, dry place away from sources of ignition, water, and oxidizing agents. The container must be kept tightly sealed under an inert atmosphere.
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Spills: In case of a small spill, cover with a dry, non-combustible absorbent material such as sand or vermiculite. Do not use water or carbon dioxide extinguishers. For larger spills, evacuate the area and contact emergency personnel.
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Disposal: Unused or waste dibutylmagnesium must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a high-boiling point alcohol like isopropanol, followed by a more polar alcohol like ethanol, and finally water. This process should be performed in a fume hood, behind a blast shield, and by experienced personnel.
Diagram of Safe Handling Workflow:
